Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate
CAS No.: 80440-11-5
Cat. No.: VC17048163
Molecular Formula: C23H24N4O7
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80440-11-5 |
|---|---|
| Molecular Formula | C23H24N4O7 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 2-prop-2-enoxyethyl 4-[[5-cyano-1-(2-ethoxy-2-oxoethyl)-6-hydroxy-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoate |
| Standard InChI | InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3 |
| Standard InChI Key | XGYNAGHRZHYTDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C)C#N)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure integrates multiple functional groups that confer unique electronic and steric properties. Its molecular formula, , corresponds to a molecular weight of 468.46 g/mol . The pyridine ring at the core is substituted at positions 3, 4, 5, and 6 with cyano, methyl, hydroxy, and oxo groups, respectively. Position 1 features an ethyl acetate group, while position 5 is linked via an azo bond to a para-substituted benzoyl moiety bearing a 2-(allyloxy)ethoxy carbonyl group .
Electronic and Steric Effects
The electron-withdrawing cyano and carbonyl groups likely polarize the pyridine ring, enhancing its electrophilicity. The azo group () introduces conjugation pathways, potentially enabling photochemical or redox activity, as observed in analogous azo-pyridine systems . Steric hindrance arises from the methyl group at position 4 and the bulky 2-(allyloxy)ethoxy carbonyl substituent, which may influence reactivity and intermolecular interactions .
Tautomerism and Solubility
The presence of hydroxy and oxo groups at positions 6 and 2, respectively, suggests possible keto-enol tautomerism, a feature common in pyridinone derivatives. Solubility is anticipated to be moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and carbonyl groups, but limited in water owing to the hydrophobic allyloxy and methyl substituents .
*Theoretical yields based on analogous reactions.
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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UV-Vis: The azo group () is expected to absorb strongly in the visible range (400–500 nm), with shifts depending on solvent polarity and substituent effects .
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IR: Stretching vibrations for (2250 cm⁻¹), (1700–1750 cm⁻¹), and (1450–1600 cm⁻¹) should dominate the spectrum .
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NMR: NMR would show resonances for the allyloxy protons (δ 4.5–5.5), methyl groups (δ 1.2–1.5), and aromatic protons (δ 7.0–8.5) .
Redox Behavior
Polarographic studies of analogous azo-pyridines reveal irreversible reduction waves corresponding to the cleavage of the azo bond. In acidic media, a 4-electron reduction to amines is typical, while alkaline conditions favor 2-electron reduction to hydrazo intermediates . For this compound, similar behavior is anticipated, with half-wave potentials () dependent on pH and substituent effects .
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 50 | 65–75 |
| 100 | 80–85 |
| 200 | 90–95 |
Biomedical Applications
Though direct evidence is lacking, the pyridinone scaffold is prevalent in pharmaceuticals (e.g., zolpidem, olprinone) . The azo group’s redox activity could be exploited for prodrug designs, while the allyloxy moiety offers a handle for bioconjugation .
Materials Science
The conjugated system and photoactive azo group suggest potential in optoelectronics or as a dye sensitizer in solar cells. Comparative studies with similar dyes indicate molar extinction coefficients () exceeding 10⁴ L·mol⁻¹·cm⁻¹ .
Challenges and Future Directions
Synthetic Scalability
The multi-step synthesis presents challenges in purification and yield optimization. Transitioning from batch to flow chemistry could improve efficiency, as demonstrated in the synthesis of fused pyridines .
Toxicity and Environmental Impact
Azo compounds often face scrutiny due to potential mutagenicity. Computational toxicity prediction (e.g., QSAR models) and biodegradation studies are recommended before large-scale applications .
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